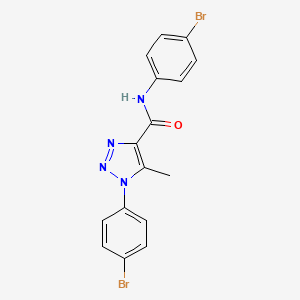

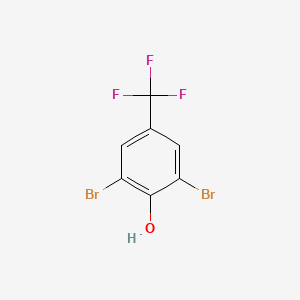

N,1-bis(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(E)-N,1-Bis(4-bromophenyl)methanimine” is a chemical compound with the molecular formula C13H9Br2N . It has an average mass of 339.025 Da and a monoisotopic mass of 336.910156 Da .

Synthesis Analysis

A variety of imine derivatives have been synthesized via Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids in moderate to good yields (58–72%) .Molecular Structure Analysis

The crystal structure of the title compound, C13H9Br2N [systematic name: (E)-N,1-bis(4-bromophenyl)methanimine], is a second polymorph (Form II) crystallizing in the orthorhombic space group Pccn .Chemical Reactions Analysis

The Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids has been investigated .Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 105-108 °C .Aplicaciones Científicas De Investigación

Triflamidomethyl and Oxymethyl Derivatives of 1,2,3-triazoles

This research explores the reactions of some 1,2,3-triazoles with formaldehyde and triflamide, leading to the creation of derivatives with potential applications in chemical synthesis and pharmaceuticals. It highlights the diverse chemical reactivity of 1,2,3-triazole derivatives, suggesting possible uses for "N,1-bis(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide" in similar contexts (Shainyan & Meshcheryakov, 2015).

Chemistry and Biological Evaluation of Triazolopyrimidine Derivatives

This study involves the synthesis of novel triazolopyrimidine derivatives containing an isopropyl group. The synthesized compounds were assessed for their antibacterial and antifungal activities, demonstrating the potential for triazole derivatives in medicinal chemistry (Chauhan & Ram, 2019).

Antimicrobial Agents Based on 1,2,3-triazole Carboxamides

A primary discovery identified 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides as promising antimicrobial agents. These compounds showed selective action against pathogens without significant impact on human cell viability, indicating the potential for "this compound" in developing new antimicrobial drugs (Pokhodylo et al., 2021).

DNA Methylation Inhibitors

Bis-1,2,4-triazoles with various linkers were synthesized and shown to inhibit the level of methylation of tumor DNA. This indicates a potential application in cancer research and treatment, suggesting that similar structures, including "this compound," could be explored for their effects on DNA methylation and cancer therapy (Dilanyan et al., 2020).

Synthesis and Antimicrobial Screening

The synthesis and antimicrobial screening of triazole derivatives highlight their potential as antimicrobial agents. This aligns with the possible applications of "this compound" in developing new antimicrobial compounds (Morabia, 2015).

Safety and Hazards

Mecanismo De Acción

Target of Action

“N,1-bis(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide” could potentially interact with proteins or enzymes that have affinity for its structural components. For instance, the triazole ring is known to interact with cytochrome P450 enzymes .

Mode of Action

The compound might bind to its target protein or enzyme, causing a change in its conformation or activity. This could lead to an alteration in the biochemical pathway in which the target is involved .

Biochemical Pathways

Depending on the specific target of the compound, various biochemical pathways could be affected. For instance, if the compound targets a cytochrome P450 enzyme, it could influence the metabolism of other drugs or endogenous compounds .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors such as its size, polarity, and the presence of functional groups. For instance, the presence of the triazole ring might influence its metabolic stability .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from altered cell signaling to changes in cell metabolism .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds could influence the compound’s action, efficacy, and stability .

Propiedades

IUPAC Name |

N,1-bis(4-bromophenyl)-5-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Br2N4O/c1-10-15(16(23)19-13-6-2-11(17)3-7-13)20-21-22(10)14-8-4-12(18)5-9-14/h2-9H,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMHVAKBVCOWIDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Br2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-(3,4-dimethoxyphenethyl)-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone](/img/structure/B2628040.png)

![Methyl 2-amino-2-[3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2628044.png)

![N-(2,4-difluorophenyl)-2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2628045.png)

![2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetic acid](/img/structure/B2628046.png)

![3-butyl-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2628050.png)

![Propan-2-yl 5-[2-(diethylamino)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2628062.png)